molecular formula C4H8Br3O4P B14161164 Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate CAS No. 89125-43-9

Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate

Cat. No.: B14161164
CAS No.: 89125-43-9
M. Wt: 390.79 g/mol
InChI Key: XDEUQGWSPGVPSM-UHFFFAOYSA-N
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Description

Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C4H8Br3O4P It is characterized by the presence of three bromine atoms, a hydroxyl group, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate typically involves the reaction of dimethyl phosphite with tribromoacetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphonates with fewer bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Reduced phosphonates.

    Substitution: Substituted phosphonates with different functional groups.

Scientific Research Applications

Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.

Mechanism of Action

The mechanism of action of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of enzymatic activity or alteration of biochemical pathways. The presence of bromine atoms enhances its reactivity and allows for selective targeting of specific molecular sites.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with chlorine atoms instead of bromine.

    Dimethyl (2,2,2-tribromo-1-hydroxypropyl)phosphonate: Similar but with a different alkyl chain length.

Uniqueness

Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is unique due to the presence of three bromine atoms, which impart distinct chemical properties such as higher reactivity and selectivity in reactions. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

89125-43-9

Molecular Formula

C4H8Br3O4P

Molecular Weight

390.79 g/mol

IUPAC Name

2,2,2-tribromo-1-dimethoxyphosphorylethanol

InChI

InChI=1S/C4H8Br3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3

InChI Key

XDEUQGWSPGVPSM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C(Br)(Br)Br)O)OC

Origin of Product

United States

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